Amidinomycin sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

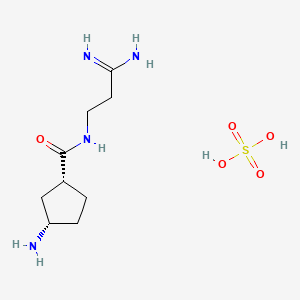

Amidinomycin sulfate is a useful research compound. Its molecular formula is C9H20N4O5S and its molecular weight is 296.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Amidinomycin sulfate is an antibiotic compound derived from Streptomyces flavochromogenes, notable for its activity against certain Gram-positive bacteria. This article explores its biological activity, including antimicrobial efficacy, structure-activity relationships, and relevant case studies.

- Molecular Formula : C9H18N4O

- Molecular Weight : 198.26 g/mol

- CAS Number : 3572-60-9

- Solubility : Soluble in water; insoluble in methanol, ethanol, and acetone.

- Melting Point : 188-285 °C (dec.) .

Antimicrobial Activity

This compound exhibits selective antimicrobial properties primarily against Gram-positive bacteria. Its effectiveness varies depending on the bacterial strain and the specific stereochemical configuration of its derivatives.

Table 1: Antimicrobial Activity Spectrum

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacillus subtilis | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Micrococcus luteus | 64 µg/mL |

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of amidinomycin is influenced by its stereochemistry and the presence of specific functional groups. A study by Sung et al. (1997) demonstrated that variations in the molecular structure significantly affect the antimicrobial potency against various bacterial strains. The study employed agar diffusion tests and Bouillon serial dilution assays to evaluate the effectiveness of different stereoisomers .

Key Findings:

- The presence of hydrophobic groups enhances antibacterial activity.

- Specific configurations of functional groups can lead to increased lipophilicity, improving membrane penetration and efficacy against bacteria.

Case Studies

Several studies have explored the therapeutic potential of this compound in various contexts:

-

Antiviral Properties :

Korshin et al. (2013) synthesized derivatives structurally related to amidinomycin, demonstrating significant in vitro activity against influenza A virus (H3N2) with lower cytotoxicity compared to standard antiviral treatments . These findings suggest that amidinomycin derivatives may serve as promising candidates for antiviral drug development. -

In Vivo Efficacy :

In an animal model study, mice treated with amidinomycin at a dosage of 18 mg/kg exhibited a notable survival rate when infected with Staphylococcus aureus, indicating potential for clinical applications in treating bacterial infections . However, toxicity was observed at higher doses, necessitating further investigation into safe therapeutic ranges. -

Comparative Studies :

A comparative study involving new eremomycin aminoalkylamides showed that modifications similar to those in amidinomycin could enhance antibacterial efficacy against resistant strains while maintaining activity against susceptible ones . This highlights the importance of ongoing research into structural modifications to optimize antibiotic effectiveness.

Properties

CAS No. |

74984-58-0 |

|---|---|

Molecular Formula |

C9H20N4O5S |

Molecular Weight |

296.35 g/mol |

IUPAC Name |

(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide;sulfuric acid |

InChI |

InChI=1S/C9H18N4O.H2O4S/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12;1-5(2,3)4/h6-7H,1-5,10H2,(H3,11,12)(H,13,14);(H2,1,2,3,4)/t6-,7+;/m1./s1 |

InChI Key |

NMHDSMZGHKDICJ-HHQFNNIRSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)NCCC(=N)N)N.OS(=O)(=O)O |

Canonical SMILES |

C1CC(CC1C(=O)NCCC(=N)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.